Methyl 4-(2-ethoxyethoxy)hex-2-ynoate
Description
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate is an alkyne-containing ester derivative characterized by a hex-2-ynoate backbone substituted at the 4-position with a 2-ethoxyethoxy group. This compound combines the reactivity of an α,β-unsaturated ester with the polarity and bulkiness of an ether side chain, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
88067-58-7 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-(2-ethoxyethoxy)hex-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-4-10(6-7-11(12)13-3)15-9-8-14-5-2/h10H,4-5,8-9H2,1-3H3 |
InChI Key |
QZDRLLNDRQTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(=O)OC)OCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate typically involves the esterification of 4-(2-ethoxyethoxy)hex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The triple bond and ether linkages also contribute to its reactivity and interactions with various molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Differences
- Methyl Hex-2-ynoate (IV): Lacks the 4-(2-ethoxyethoxy) substituent, featuring only the hex-2-ynoate backbone. This simpler structure reduces steric hindrance and polarity compared to the target compound .
- Methyl 5-Amino-4-oxopentanoate: Contains an amino-oxo group at the 4-position instead of an ethoxyethoxy chain. This substitution shifts reactivity toward nucleophilic or pharmaceutical applications .
- Heptanoic Acid Derivatives (e.g., 7-Amino-6-oxo-heptanoate): Extended carbon chains and oxo/amino groups alter solubility and metabolic stability, contrasting with the ether-linked hydrophilicity of the target compound .
Physical and Chemical Properties
*Estimated properties based on structural analogs.
Analytical and Detection Parameters
- Quantification Methods : Methyl caproate (LOD: 2.5 ng/mL) and methyl caprylate (LOD: 3.2 ng/mL) are analyzed via GC-MS with RSD <5%, implying similar protocols could apply to the target compound .
- Chromatographic Behavior: The ethoxyethoxy group may increase retention time in reverse-phase HPLC compared to methyl hex-2-ynoate due to enhanced hydrophilicity.
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